

An In-depth Technical Guide to Methyl Methanesulfonylacetate: Synthesis and Discovery

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Compound of Interest

Compound Name: *Methyl Methanesulfonylacetate*

Cat. No.: *B1334190*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl Methanesulfonylacetate**, a compound of interest in organic and pharmaceutical chemistry. This document details its chemical properties, plausible synthesis routes with experimental protocols, and a summary of its current understanding.

Introduction

Methyl Methanesulfonylacetate (CAS No. 62020-09-1) is a sulfone-containing carboxylic acid ester.^[1] Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients.^{[2][3]} While its direct biological activity is not extensively documented in publicly available literature, its utility as a chemical intermediate is recognized.

Chemical and Physical Properties

A summary of the key physicochemical properties of **Methyl Methanesulfonylacetate** is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **Methyl Methanesulfonylacetate**

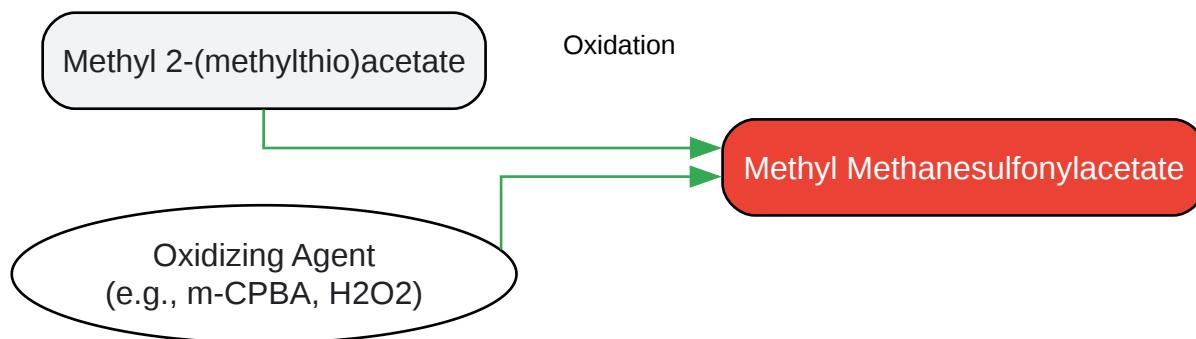
Property	Value	Source
CAS Number	62020-09-1	[1] [4] [5] [6]
Molecular Formula	C4H8O4S	[1]
Molecular Weight	152.17 g/mol	[1]
Appearance	White to pale-yellow crystal/powder	
Melting Point	Not available	
Boiling Point	296.3±23.0 °C (Predicted)	[3]
Density	1.277±0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in methanol, insoluble in water.	[2] [3]
Storage Temperature	Refrigerator (2-8°C)	[3]
Purity (typical)	97% to >98%	[3]

Synthesis of Methyl Methanesulfonylacetate

While a definitive, peer-reviewed synthesis of **Methyl Methanesulfonylacetate** is not readily available in the searched literature, two primary plausible synthetic routes can be proposed based on established organic chemistry principles and analogous reactions.

3.1. Proposed Synthesis Route 1: Oxidation of Methyl 2-(methylthio)acetate

This route involves the oxidation of the thioether, Methyl 2-(methylthio)acetate, to the corresponding sulfone. This is a common and effective method for the formation of sulfones.



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Proposed Synthesis of **Methyl Methanesulfonylacetate** via Oxidation.

3.1.1. Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the oxidation of sulfides to sulfones.

- Materials:

- Methyl 2-(methylthio)acetate (1.0 eq)
- meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

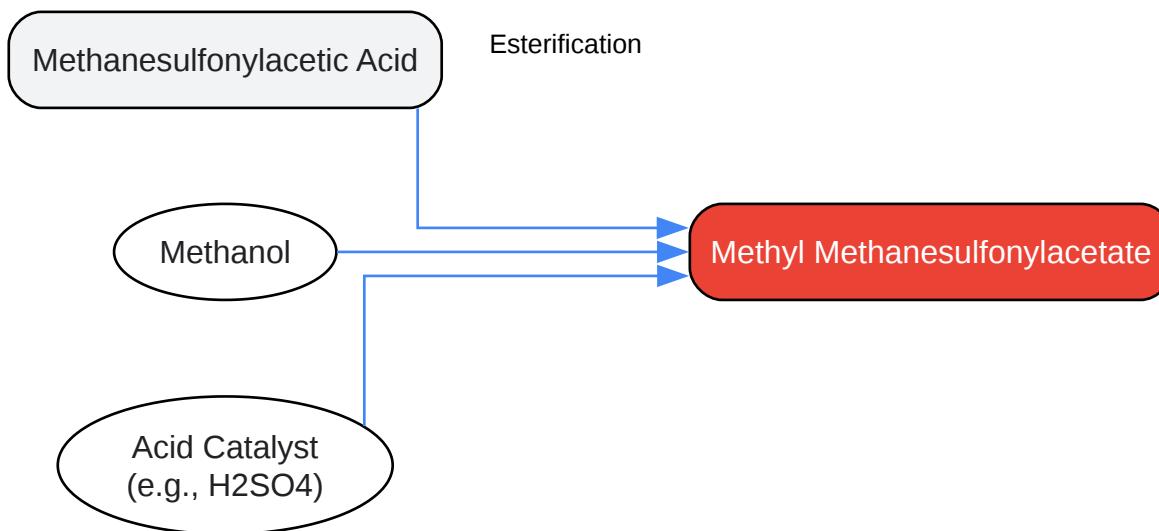
- Procedure:

- Dissolve Methyl 2-(methylthio)acetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

- Slowly add a solution of m-CPBA in dichloromethane to the cooled solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Methyl Methanesulfonylacetate**.

3.2. Proposed Synthesis Route 2: Esterification of Methanesulfonylacetic Acid

This classic Fischer esterification method involves the reaction of Methanesulfonylacetic acid with methanol in the presence of an acid catalyst.



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Proposed Synthesis of **Methyl Methanesulfonylacetate** via Esterification.

3.2.1. Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Fischer esterification.[7][8][9]

- Materials:

- Methanesulfonylacetic acid (1.0 eq)
- Methanol (excess, as solvent)
- Concentrated sulfuric acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Diethyl ether
- Anhydrous sodium sulfate

- Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve Methanesulfonylacetic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
- After cooling to room temperature, remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Methyl Methanesulfonylacetate**.
- If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.

Discovery and Early History

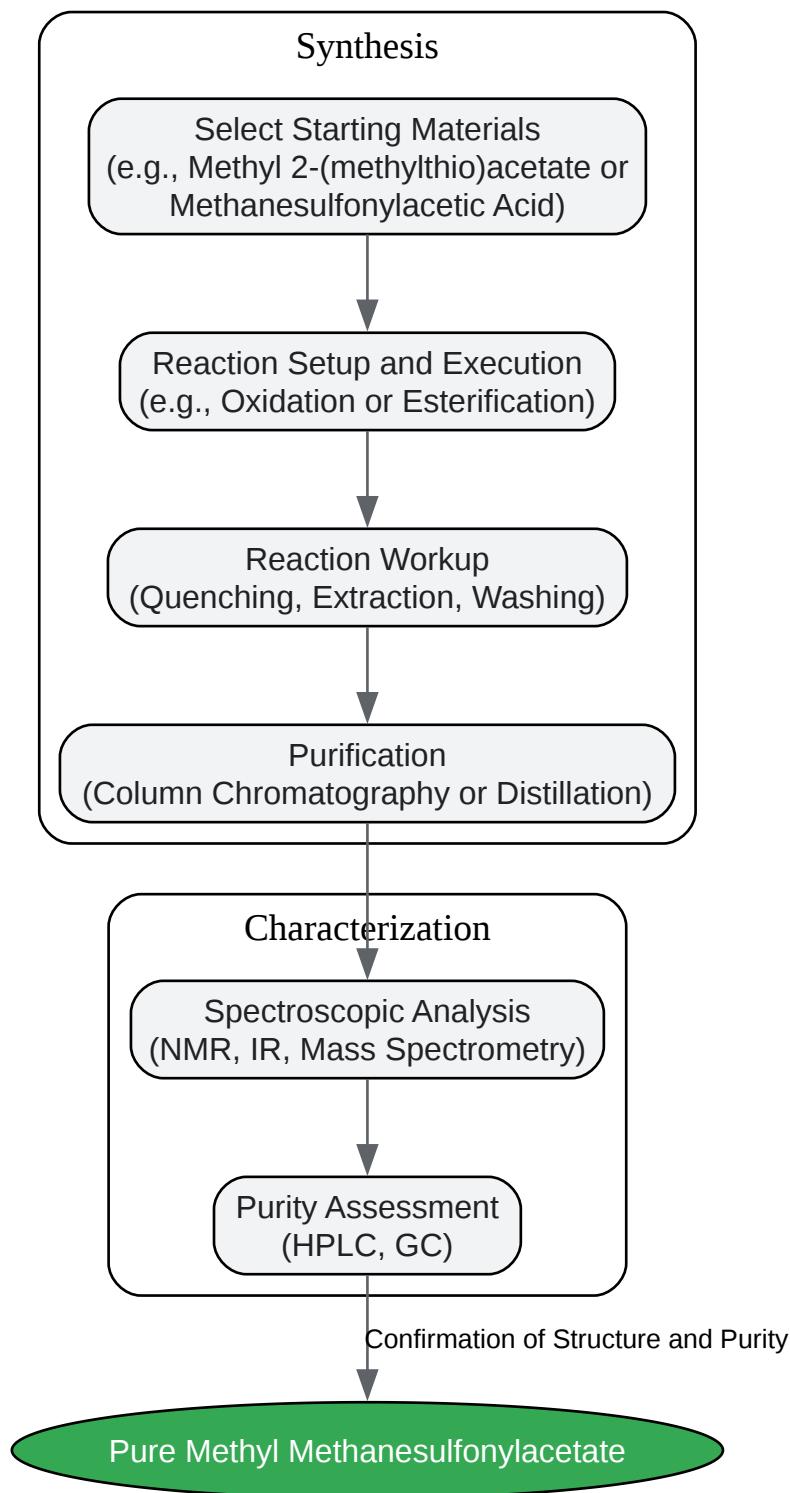
The exact details surrounding the initial discovery and synthesis of **Methyl Methanesulfonylacetate** are not well-documented in the readily available scientific literature. Its appearance in the catalogues of chemical suppliers and databases with the CAS number 62020-09-1 suggests its synthesis and characterization have been performed, but the seminal work is not immediately apparent. Further investigation into older chemical literature and patent databases may be required to uncover the origins of this compound.

Biological Activity and Applications

While some sources mention that **Methyl Methanesulfonylacetate** is used as an active pharmaceutical ingredient, specific details of its biological targets or therapeutic applications are not provided.^{[2][3]} It is crucial to distinguish **Methyl Methanesulfonylacetate** from the structurally similar but distinct compound, Methyl Methanesulfonate (MMS, CAS 66-27-3). Methyl Methanesulfonate is a well-known DNA alkylating agent and a potent mutagen and carcinogen.^{[10][11][12]} The biological properties of **Methyl Methanesulfonylacetate** are not expected to be the same and require independent investigation. Its primary current application appears to be as a research chemical and an intermediate in organic synthesis.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of **Methyl Methanesulfonylacetate**.



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General workflow for the synthesis and characterization of **Methyl Methanesulfonylacetate**.

Conclusion

Methyl Methanesulfonylacetate is a chemical compound with established physical properties and plausible synthetic routes. While its history of discovery and specific biological functions remain to be fully elucidated in accessible literature, its role as a synthetic intermediate is evident. The provided hypothetical experimental protocols, based on established chemical principles, offer a starting point for researchers interested in the laboratory-scale synthesis of this compound. Further research is warranted to explore its potential applications in medicinal chemistry and other fields.

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